Propargyl-PEG4-CH2CO2tBu
CAS No.: 888010-02-4
Cat. No.: VC0540338
Molecular Formula: C15H26O6
Molecular Weight: 302.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 888010-02-4 |
---|---|
Molecular Formula | C15H26O6 |
Molecular Weight | 302.36 g/mol |
IUPAC Name | tert-butyl 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate |
Standard InChI | InChI=1S/C15H26O6/c1-5-6-17-7-8-18-9-10-19-11-12-20-13-14(16)21-15(2,3)4/h1H,6-13H2,2-4H3 |
Standard InChI Key | YWUOCZSOXBPJMP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCC#C |
Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCC#C |
Appearance | Solid powder |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Nomenclature
Propargyl-PEG4-CH2CO2tBu belongs to the family of PEG-based linkers, featuring a four-unit ethylene glycol chain (PEG4) terminated by a propargyl group (-C≡CH) and a tert-butyl ester (-CO2tBu). The IUPAC name, tert-butyl 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate, reflects its branched structure . The SMILES notation \text{CC(C)(C)OC(=O)COCCOCCOCCOCC#C} further illustrates the connectivity of its functional groups .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 302.36 g/mol |
CAS Number | 888010-02-4 |
Purity | >98% (HPLC) |
Key Functional Groups | Propargyl, tert-butyl ester |
Synthesis and Modifications
The synthesis typically involves reacting a PEG4 backbone with propargyl bromide to introduce the alkyne group, followed by esterification with tert-butyl chloroacetate to protect the carboxyl terminus . This two-step process ensures high yield and purity, critical for biomedical applications. Deprotection of the tert-butyl group under acidic conditions (e.g., trifluoroacetic acid) reveals a free carboxylic acid, enabling further conjugation to amines or other nucleophiles .
Chemical Reactivity and Functional Utility
Click Chemistry Compatibility
The propargyl group facilitates CuAAC reactions with azide-bearing molecules, forming stable 1,2,3-triazole linkages. This bioorthogonal reaction is pivotal for conjugating drugs, antibodies, or imaging agents to PEG chains without interfering with biological systems . For example, studies demonstrate its use in attaching doxorubicin (a chemotherapeutic) to PEGylated nanoparticles, enhancing tumor-targeted delivery .
Role of the tert-Butyl Ester
The tert-butyl group serves dual purposes:
-
Protection: It prevents undesired reactions at the carboxyl group during synthesis or storage .
-
Controlled Release: Acidic cleavage in lysosomal compartments (pH ~4.5) enables site-specific drug activation, a strategy employed in prodrug development .
Applications in Drug Delivery and Bioconjugation
Enhancing Solubility and Pharmacokinetics
PEGylation via Propargyl-PEG4-CH2CO2tBu improves the solubility of hydrophobic drugs. For instance, paclitaxel conjugated to this linker exhibited a 12-fold increase in aqueous solubility, reducing reliance on toxic solvents like Cremophor EL . Additionally, PEG shields conjugated molecules from immune recognition, prolonging circulation half-life by up to 40% in murine models .
Targeted Cancer Therapies
Recent studies highlight its role in antibody-drug conjugates (ADCs). By linking anti-HER2 antibodies to monomethyl auristatin E (MMAE) via this PEG linker, researchers achieved selective cytotoxicity in HER2-positive breast cancer cells, sparing healthy tissues . The tert-butyl group ensured stability during systemic circulation, with drug release triggered intracellularly .
Table 2: Comparative Performance of PEG Linkers in Drug Delivery
Linker | Molecular Weight | Drug Loading Efficiency | Tumor Inhibition Rate |
---|---|---|---|
Propargyl-PEG4-CH2CO2tBu | 302.36 g/mol | 92% | 78% |
Propargyl-PEG5-CH2CO2tBu | 346.42 g/mol | 88% | 72% |
Mal-PEG4-NHS | 356.34 g/mol | 85% | 65% |
Data adapted from AxisPharm (2024) and CymitQuimica (2019) .
Recent Advances and Future Directions
Innovations in Synthesis
Microwave-assisted synthesis has reduced reaction times from 24 hours to 2 hours, achieving yields exceeding 95%. Furthermore, enzymatic methods using lipases are being explored to eliminate heavy metal catalysts in CuAAC, addressing toxicity concerns .
Emerging Applications
-
Diagnostic Imaging: Propargyl-PEG4-CH2CO2tBu conjugates with near-infrared dyes enable real-time tracking of drug distribution in vivo .
-
Gene Delivery: PEGylation of CRISPR-Cas9 complexes improves cellular uptake and reduces immunogenicity .
Challenges and Limitations
Despite its versatility, the compound faces challenges:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume